2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine
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Overview
Description
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine is a compound that features an imidazole ring and a trifluoromethyl group attached to a phenylamine structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
One common method involves the reaction of an appropriate phenylamine derivative with glyoxal and ammonia to form the imidazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like acyl or sulfonyl chlorides.
Common reagents and conditions used in these reactions include triethylamine (TEA) for substitution reactions and specific solvents like ethanol for other reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: It is being explored as a potential inhibitor for specific enzymes and proteins involved in diseases.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability . Molecular pathways involved may include inhibition of specific kinases or other enzymes critical to disease progression .
Comparison with Similar Compounds
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine can be compared with other imidazole-containing compounds such as:
2-(1H-Imidazol-2-yl)pyridine: Known for its coordination chemistry applications.
Diphenyl-1H-imidazole: Studied for its antiviral activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C10H8F3N3 |
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Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7(8(14)5-6)9-15-3-4-16-9/h1-5H,14H2,(H,15,16) |
InChI Key |
ZUQVPSIWVWQJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C2=NC=CN2 |
Origin of Product |
United States |
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